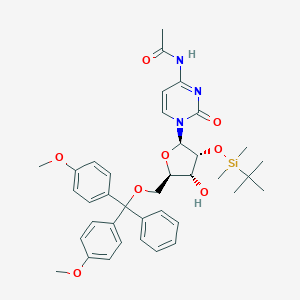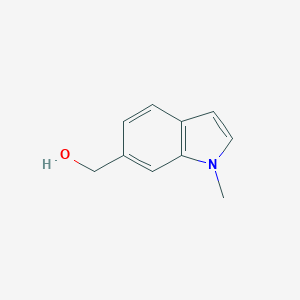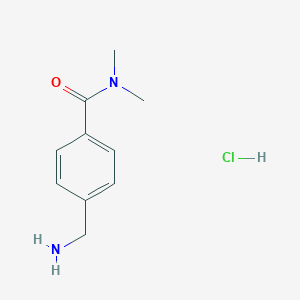
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, also known as 4-AMDMBA hydrochloride, is a synthetic organic compound that has been used in scientific research for its biochemical and physiological effects. 4-AMDMBA hydrochloride is a white, odorless crystalline powder that is soluble in water and has a melting point of 156-158°C. It is a derivative of benzamide and is used in a variety of lab experiments, including those related to drug metabolism, cell signaling, and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride has been used in a variety of scientific research applications, including drug metabolism, cell signaling, and enzyme inhibition. It has been used to study the metabolism of drugs in the liver, as well as to investigate the effects of drugs on cell signaling pathways. It has also been used to study the inhibition of enzymes involved in the metabolism of drugs.
Wirkmechanismus
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is a reversible inhibitor of the enzyme cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of drugs in the liver and is responsible for the activation of several drugs, including ethanol and paracetamol. 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride binds to the active site of CYP2E1, preventing it from binding to its substrates. This inhibition results in reduced metabolism of drugs and increased bioavailability.
Biochemical and Physiological Effects
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. In drug metabolism studies, it has been shown to reduce the metabolism of drugs in the liver, resulting in increased bioavailability. In cell signaling studies, it has been shown to modulate the activity of several signaling pathways, including those involved in inflammation and immune response. In enzyme inhibition studies, it has been shown to inhibit the activity of CYP2E1, resulting in reduced metabolism of drugs in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride in laboratory experiments offers several advantages. It is a water-soluble compound that is easy to handle and store. It is also relatively inexpensive and readily available. The main limitation of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is that it is a reversible inhibitor of CYP2E1, meaning that the inhibition is not permanent and can be reversed if the compound is removed from the system.
Zukünftige Richtungen
Future research on 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride should focus on exploring its potential therapeutic applications. Studies should investigate its effects on the metabolism of drugs in different organs and tissues, as well as its effects on cell signaling pathways and enzyme inhibition. Other potential future directions include exploring its effects on disease states, such as cancer and Alzheimer's disease, and its potential use as an adjuvant in drug therapy. Additionally, further research should be done to determine the optimal dose and duration of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride administration for different therapeutic applications.
Synthesemethoden
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is synthesized by reacting 4-aminomethylbenzamide with hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is complete after 15-20 minutes and yields 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride as a white, odorless crystalline powder.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTFXPYCZHDSDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

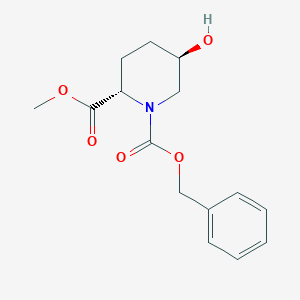



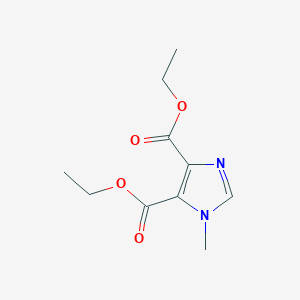



![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)


![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
